4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid
Description
The compound 4-({2-[2,2-Di(1H-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid features a unique structure combining a 4-oxobutanoic acid core with a di-indolylethyl-substituted phenylamino group and a methylidene moiety. This architecture confers distinct electronic and steric properties, making it a candidate for pharmacological studies. The di-indolyl ethyl group enhances hydrophobic interactions, while the methylidene and oxobutanoic acid groups contribute to hydrogen-bonding capabilities, influencing reactivity and binding to biological targets .
Properties
CAS No. |
6941-74-8 |
|---|---|
Molecular Formula |
C29H25N3O3 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[2-[2,2-bis(1H-indol-3-yl)ethyl]anilino]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C29H25N3O3/c1-18(29(34)35)14-28(33)32-25-11-5-2-8-19(25)15-22(23-16-30-26-12-6-3-9-20(23)26)24-17-31-27-13-7-4-10-21(24)27/h2-13,16-17,22,30-31H,1,14-15H2,(H,32,33)(H,34,35) |
InChI Key |
BXSFLRNPAFZVJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)NC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent multi-step approach:
Step 1: Synthesis of the bis(1H-indol-3-yl)ethyl intermediate
This involves the formation of a 2,2-di(1H-indol-3-yl)ethyl moiety, often prepared by alkylation or condensation reactions starting from indole derivatives and appropriate ethyl halides or aldehydes.Step 2: Formation of the 2-(2,2-di(1H-indol-3-yl)ethyl)aniline intermediate
The bis-indolyl ethyl group is attached to a phenyl ring bearing an amino group, typically via nucleophilic aromatic substitution or reductive amination, yielding the anilino derivative.Step 3: Coupling with 2-methylidene-4-oxobutanoic acid
The anilino intermediate is then reacted with 2-methylidene-4-oxobutanoic acid or its activated derivative (e.g., acid chloride or ester) to form the final amide linkage, completing the target molecule.
This sequence requires careful control of reaction conditions to avoid side reactions such as polymerization or over-alkylation.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation/Condensation | Indole, ethyl halide or aldehyde, base (e.g., NaH, K2CO3), solvent (DMF, THF) | Formation of 2,2-di(1H-indol-3-yl)ethyl intermediate; temperature control critical to avoid side products |
| 2 | Nucleophilic aromatic substitution or reductive amination | 2-nitroaniline or 2-bromoaniline derivatives, reducing agents (e.g., Pd/C hydrogenation), solvents (ethanol, toluene) | Conversion to 2-(2,2-di(1H-indol-3-yl)ethyl)aniline; purification by chromatography |
| 3 | Amide coupling | 2-methylidene-4-oxobutanoic acid or acid chloride, coupling agents (e.g., EDCI, DCC), base (e.g., triethylamine), solvent (dichloromethane, DMF) | Formation of final amide bond; reaction monitored by TLC or HPLC |
Purification and Characterization
- Purification is typically achieved by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
- Final product characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Research Findings and Optimization
- The synthesis of this compound has been optimized to improve yield and purity by adjusting solvent systems and reaction times.
- Crystallization-induced diastereomer transformation (CIDT) and optical resolution techniques have been applied in related indole derivatives to enhance stereochemical purity, which may be relevant for this compound due to its chiral centers.
- The use of coupling agents like EDCI in the amide bond formation step has been shown to reduce side reactions and improve coupling efficiency.
- Reaction monitoring by HPLC and TLC is essential to ensure completion and minimize impurities.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Indole, ethyl halides/aldehydes, 2-nitroaniline or 2-bromoaniline, 2-methylidene-4-oxobutanoic acid |
| Key Reagents | Bases (NaH, K2CO3), coupling agents (EDCI, DCC), reducing agents (Pd/C) |
| Solvents | DMF, THF, dichloromethane, ethanol, toluene |
| Reaction Types | Alkylation, nucleophilic aromatic substitution, reductive amination, amide coupling |
| Purification | Silica gel chromatography, recrystallization |
| Characterization | NMR, MS, melting point, HPLC |
| Typical Yield | Variable; optimized protocols report yields >70% in final step |
| Storage Conditions | Dry, dark, ventilated environment to prevent degradation |
Chemical Reactions Analysis
Types of Reactions
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole compounds with various functional groups.
Scientific Research Applications
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Di-Indolyl vs. Single Indole/Other Aromatics: The di-indolyl ethyl group in the target compound increases hydrophobicity and steric bulk compared to single indole derivatives (e.g., 4-(4-Bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid) or non-indole aromatics (e.g., 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid). This may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Methylidene vs. Saturated Chains: The methylidene group in the target compound and 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid introduces conjugation, altering electronic properties and reactivity. For example, the C=C bond in methylidene derivatives facilitates resonance stabilization, affecting hydrogen-bonding patterns in crystal structures .
- Methoxy groups () provide electron-donating effects, influencing redox properties .
Spectroscopic and Reactivity Comparisons
NMR and IR Profiles :
- Target Compound : Expected downfield shifts for NH (amide) and OH (carboxylic acid) protons (~10–12 ppm in DMSO-d₆). The di-indolyl ethyl group would show aromatic proton signals at 6.5–7.5 ppm .
- 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid: Displays distinct ¹H-NMR signals at δ 12.15 (carboxylic OH) and 10.32 (amide NH), with carbonyl stretches at 1720 cm⁻¹ (carboxylic acid) and 1697 cm⁻¹ (amide) in IR .
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid: Shows conjugated C=O stretches at 1639 cm⁻¹ and C=C vibrations at 1593 cm⁻¹. HMBC correlations confirm connectivity between the propenoyl and phenyl groups .
Reactivity :
- The methylidene group in the target compound and 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is susceptible to nucleophilic attack, enabling functionalization. In contrast, saturated analogs (e.g., 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid) exhibit lower reactivity .
- The di-indolyl ethyl group may participate in π-π stacking, as seen in indole-containing protease inhibitors (), enhancing target affinity .
Biological Activity
4-({2-[2,2-Di(1H-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid, commonly referred to as compound 6941-74-8, is a synthetic molecule characterized by a complex structure that includes indole and phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an indole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The presence of the methylidene and oxobutanoic acid functionalities further enhances its potential for biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound preferentially suppresses the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis |
| HCT116 | 7.5 | Cell cycle arrest |
| MCF7 | 6.0 | Bcl-2 modulation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for MRSA was found to be as low as 1 µg/mL, indicating potent antibacterial activity. This suggests that the compound could be a promising candidate for developing new antibiotics against resistant strains .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| MRSA | 1 | Highly Active |
| Staphylococcus aureus | 3.9 | Moderately Active |
| Escherichia coli | 5 | Active |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic pathways leading to apoptosis in cancer cells.
- ROS Generation : Treatment with the compound leads to increased reactive oxygen species (ROS), contributing to cellular stress and apoptosis.
- Cell Cycle Arrest : It causes G2/M phase cell cycle arrest in cancer cells, preventing further proliferation .
Case Studies
A recent study evaluated the effects of this compound on A549 cells and reported a significant reduction in cell viability at concentrations above 5 µM. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that the compound effectively induces programmed cell death in a dose-dependent manner .
Another investigation focused on its antimicrobial efficacy against MRSA, highlighting its potential as an alternative treatment option amid rising antibiotic resistance. The study employed both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and bacterial proteins involved in cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
